Cas no 2380150-82-1 (tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate)

Tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate is a versatile intermediate in organic synthesis, particularly valued for its functionalized oxazole core and protected amine group. The hydroxymethyl moiety enhances reactivity, enabling further derivatization, while the tert-butyl carbamate (Boc) group provides stability and selective deprotection under mild acidic conditions. This compound is useful in pharmaceutical and agrochemical research, where its structural features facilitate the development of heterocyclic scaffolds. Its well-defined reactivity profile and compatibility with standard synthetic protocols make it a reliable building block for constructing complex molecules. The product is typically handled under inert conditions to preserve its integrity.
tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate structure
2380150-82-1 structure
商品名:tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate
CAS番号:2380150-82-1
MF:C12H20N2O4
メガワット:256.298203468323
MDL:MFCD33550548
CID:5668652
PubChem ID:155978379

tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate 化学的及び物理的性質

名前と識別子

    • EN300-26976016
    • 2380150-82-1
    • tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate
    • Z4500930486
    • tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate
    • MDL: MFCD33550548
    • インチ: 1S/C12H20N2O4/c1-11(2,3)17-10(16)13-12(4,5)9-6-8(7-15)18-14-9/h6,15H,7H2,1-5H3,(H,13,16)
    • InChIKey: CGKXDVJVPCKOHF-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C)(C)C1C=C(CO)ON=1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 256.14230712g/mol
  • どういたいしつりょう: 256.14230712g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 299
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

  • 密度みつど: 1.142±0.06 g/cm3(Predicted)
  • ふってん: 411.0±40.0 °C(Predicted)
  • 酸性度係数(pKa): 10.76±0.46(Predicted)

tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26976016-0.5g
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate
2380150-82-1 95.0%
0.5g
$579.0 2025-03-20
Enamine
EN300-26976016-5.0g
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate
2380150-82-1 95.0%
5.0g
$2152.0 2025-03-20
Enamine
EN300-26976016-0.25g
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate
2380150-82-1 95.0%
0.25g
$367.0 2025-03-20
Enamine
EN300-26976016-0.05g
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate
2380150-82-1 95.0%
0.05g
$174.0 2025-03-20
1PlusChem
1P0284E8-5g
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate
2380150-82-1 95%
5g
$2722.00 2024-05-22
Aaron
AR0284MK-2.5g
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate
2380150-82-1 95%
2.5g
$2025.00 2025-02-15
1PlusChem
1P0284E8-250mg
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate
2380150-82-1 95%
250mg
$516.00 2024-05-22
Aaron
AR0284MK-50mg
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate
2380150-82-1 95%
50mg
$265.00 2025-02-15
Aaron
AR0284MK-5g
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate
2380150-82-1 95%
5g
$2984.00 2025-02-15
Aaron
AR0284MK-250mg
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate
2380150-82-1 95%
250mg
$530.00 2025-02-15

tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate 関連文献

tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamateに関する追加情報

Introduction to Tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate (CAS No. 2380150-82-1)

Tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate is a specialized chemical compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2380150-82-1, belongs to a class of molecules that exhibit promising biological activities. The presence of functional groups such as the tert-butyl moiety and the oxazol ring system contributes to its distinct chemical properties and potential applications in medicinal chemistry.

The compound's structure is characterized by a carbamate group attached to a propan-2-yl chain, which is further substituted with a 5-(hydroxymethyl)-1,2-oxazol ring. This arrangement not only imparts stability to the molecule but also enhances its reactivity, making it a valuable candidate for further exploration in drug design. The N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl} portion of the name highlights the complexity and sophistication of its molecular architecture, which is likely to influence its interactions with biological targets.

In recent years, there has been growing interest in oxazole derivatives due to their diverse pharmacological properties. Oxazoles are heterocyclic compounds that have been shown to possess antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a hydroxymethyl group into the oxazole ring enhances the molecule's ability to engage with biological systems, potentially leading to novel therapeutic agents. The tert-butyl carbamate moiety further contributes to the compound's solubility and bioavailability, making it an attractive candidate for oral administration.

Current research in the field of medicinal chemistry has demonstrated that modifications to the structure of oxazole derivatives can significantly alter their biological activity. For instance, studies have shown that substituents at specific positions on the oxazole ring can enhance binding affinity to target proteins. The compound under discussion has been synthesized with careful consideration of these structural features, aiming to optimize its pharmacokinetic properties and therapeutic efficacy.

The synthesis of Tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity, which are crucial for pharmaceutical applications. The use of protecting groups and palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex molecular framework of this compound.

Evaluation of the compound's biological activity has revealed promising results in preclinical studies. In vitro assays have indicated that it exhibits inhibitory effects on certain enzymes and receptors associated with various diseases. These findings suggest that further investigation is warranted to explore its potential as a lead compound for drug development. The ability of this molecule to interact with multiple biological targets makes it a promising candidate for multitarget drug design, a strategy that has gained traction in recent years due to its potential for reducing side effects and improving therapeutic outcomes.

The pharmaceutical industry is increasingly focusing on developing drugs with improved pharmacokinetic profiles. Tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate has been designed with this goal in mind. Its structural features are expected to contribute to favorable properties such as good solubility, low toxicity, and prolonged half-life. These attributes are essential for ensuring that the drug reaches its target site effectively and remains active for an extended period.

Advances in computational chemistry have also played a significant role in the development of this compound. Molecular modeling studies have been used to predict how Tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-y}carbamate interacts with biological targets at the atomic level. These simulations have provided valuable insights into its mechanism of action and have guided modifications aimed at enhancing its efficacy.

The potential applications of this compound extend beyond traditional pharmaceuticals. It has shown promise in the development of agrochemicals and specialty chemicals due to its unique structural features. The oxazole ring and hydroxymethyl group contribute to its reactivity, making it a versatile building block for synthesizing other functionalized molecules.

In conclusion, Tert-butyl N-{2-(5-hydroxymethyl)-1H-[1,2]oxazol]-3-carboxamidoethanone (CAS No. 2380150 82 1) represents an innovative approach in medicinal chemistry. Its complex molecular structure and functional groups make it a promising candidate for further exploration in drug development. Ongoing research aims to fully elucidate its pharmacological properties and explore new applications across various industries.

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